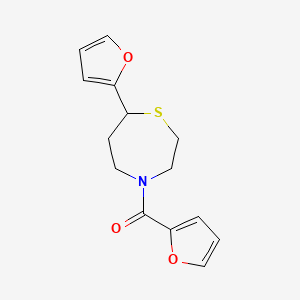

4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiazepane ring, and a methanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess phosphorus pentasulfide (P₂S₅) in anhydrous toluene. The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites, including sulfur in the thiazepane ring and the furan moieties.

Key Findings :

- Sulfur oxidation with KMnO₄ produces sulfoxides as intermediates, which further oxidize to sulfones under prolonged reaction times .

- Furan rings are susceptible to oxidative ring-opening, forming γ-lactones when treated with H₂O₂.

Reduction Reactions

Reductive modifications target the carbonyl group and the thiazepane ring.

Key Findings :

- NaBH₄ selectively reduces the carbonyl group to a hydroxyl group without affecting the furan rings.

- LiAlH₄ reduces the thiazepane ring, cleaving the C–S bond to generate linear thiol intermediates .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the furan rings and thiazepane nitrogen.

Key Findings :

- Bromination occurs preferentially at the 5-position of the furan rings due to electronic and steric factors.

- N-Alkylation proceeds efficiently under mild basic conditions, preserving the thiazepane ring integrity.

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions and ring-opening reactions under specific conditions.

Mechanistic Insights :

- The electron-rich furan rings act as dienes in Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate (DMAD).

- Acidic hydrolysis cleaves the thiazepane ring, yielding dithiolates that can undergo further functionalization .

Reaction Mechanisms and Selectivity

- Radical Intermediates : Oxidation with KMnO₄ generates sulfur-centered radicals, leading to sulfoxide/sulfone formation .

- π-Stacking Interactions : The planar furan rings facilitate binding to aromatic reagents (e.g., bromine) during substitution.

- Steric Effects : Bulky substituents on the thiazepane nitrogen hinder N-alkylation, favoring C-alkylation on furan rings.

Comparative Reactivity of Analogues

| Compound | Oxidative Stability | Reductive Susceptibility | Substitution Sites | Reference |

|---|---|---|---|---|

| 4-(1-Benzofuran-2-carbonyl) analogue | Higher | Moderate | Benzofuran C-3 position | |

| 7-Phenylthiazepane derivative | Lower | High | Phenyl ring para-position |

Applications De Recherche Scientifique

4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and resins

Mécanisme D'action

The mechanism of action of 4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways:

Molecular Targets: Protein kinases, enzymes involved in signal transduction pathways.

Pathways Involved: Inhibition of protein tyrosine kinases, leading to the disruption of cellular processes such as proliferation, growth, and differentiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan-2-yl(phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.

2-(Furan-2-yl)[1,3]thiazolo[4,5-]: Exhibits antimicrobial properties.

Uniqueness

4-(furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is unique due to its combination of a furan ring and a thiazepane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Activité Biologique

4-(Furan-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a thiazepane ring fused with two furan moieties, which may enhance its reactivity and interactions with biological targets.

Structural Characteristics

The compound's molecular formula is C13H11N2O2S. Its structural complexity allows for diverse chemical properties, which are crucial for its biological activity. The thiazepane ring contributes to the compound's pharmacological potential, while the furan groups are known to participate in various biochemical interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₁N₂O₂S |

| Molecular Weight | 253.30 g/mol |

| Structural Features | Thiazepane ring + furan groups |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . The presence of the thiazepane structure is believed to enhance the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties , particularly against lung carcinoma cell lines. Preliminary studies suggest that it induces cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest. The dual furan substitution may play a role in enhancing these effects by facilitating interactions with cellular targets involved in cancer progression.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence that compounds of this class may possess anti-inflammatory properties . This could be attributed to their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Cytotoxicity : The compound may induce apoptosis in cancer cells via mitochondrial pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or inflammatory responses.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar thiazepane derivatives:

- Antimicrobial Study : A study demonstrated that thiazepane derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with metabolic pathways .

- Anticancer Research : A case study on a related compound showed that it effectively inhibited the growth of lung cancer cells by inducing apoptosis and inhibiting proliferation markers .

- Inflammation Modulation : Research indicated that certain thiazepane compounds can reduce inflammation in animal models by downregulating pro-inflammatory cytokines .

Propriétés

IUPAC Name |

furan-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-14(12-4-2-9-18-12)15-6-5-13(19-10-7-15)11-3-1-8-17-11/h1-4,8-9,13H,5-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBZNOYTQLZOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.